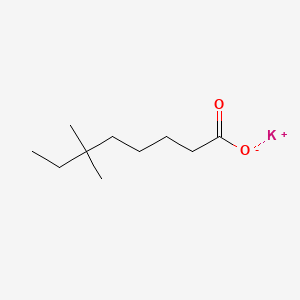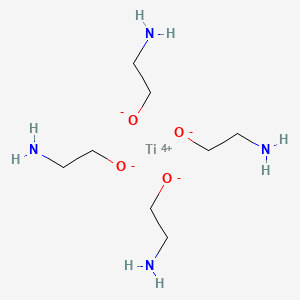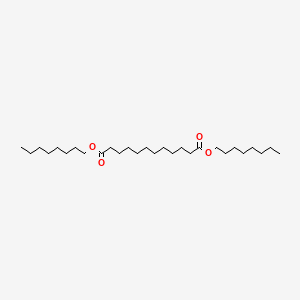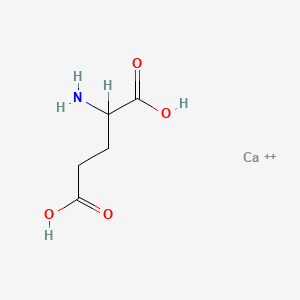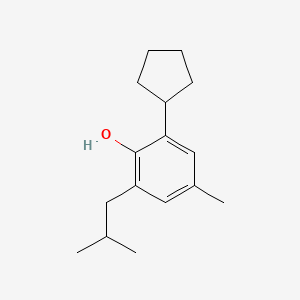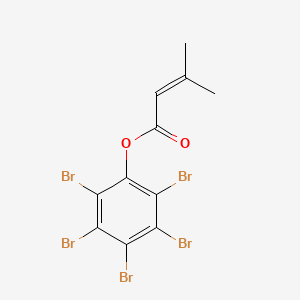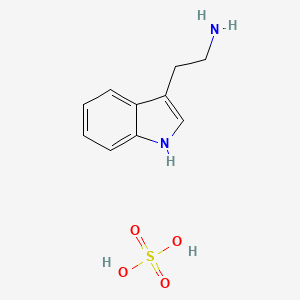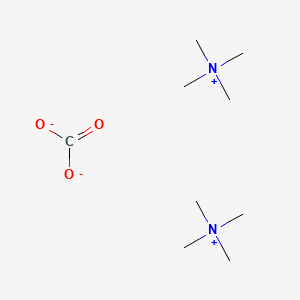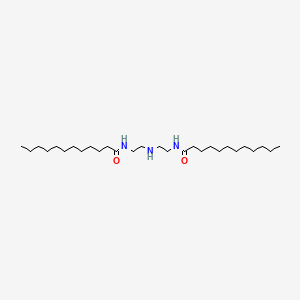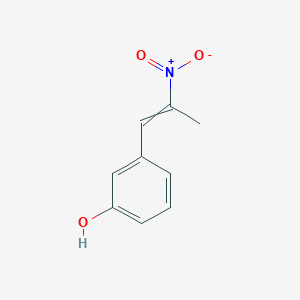
4-Isobutyl-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyl-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a derivative of phenol, characterized by the presence of isobutyl and isopropyl groups attached to the phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isobutyl-2-isopropylphenol can be synthesized through the alkylation of phenol with isobutylene and propylene. The reaction typically involves the use of a catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate carbocations, which then react with the phenol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
4-Isobutyl-2-isopropylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutyl-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the isobutyl group.
2-Isopropylphenol: Isopropyl group attached at a different position on the phenolic ring.
2,6-Diisopropylphenol: Contains two isopropyl groups attached to the phenolic ring.
Uniqueness
4-Isobutyl-2-isopropylphenol is unique due to the presence of both isobutyl and isopropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
93804-61-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)7-11-5-6-13(14)12(8-11)10(3)4/h5-6,8-10,14H,7H2,1-4H3 |
InChI Key |
BPNNRHSEXOXXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


